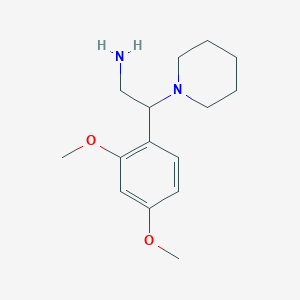

2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a piperidine ring attached to a phenyl ring substituted with two methoxy groups at the 2 and 4 positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine typically involves the following steps:

Formation of the Intermediate: The initial step involves the formation of an intermediate compound, such as 2,4-dimethoxybenzaldehyde, through the reaction of 2,4-dimethoxyphenol with suitable reagents.

Condensation Reaction: The intermediate is then subjected to a condensation reaction with piperidine and an appropriate alkylating agent, such as ethyl bromide, under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the methoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives, substituted amines or thiols.

Applications De Recherche Scientifique

2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2,4-Dimethoxy-phenyl)-vinyl-1-ethyl-pyridinium iodide: A stilbazolium derivative with applications in nonlinear optical materials.

2,4-Dimethoxyacetophenone: A related compound with similar methoxy substitutions on the phenyl ring.

Uniqueness

2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine is unique due to the presence of both the piperidine ring and the dimethoxy-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Activité Biologique

2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity against various biological targets.

Synthesis

The compound can be synthesized through several methods, often involving the reaction of 2,4-dimethoxybenzaldehyde with piperidine derivatives. The general synthetic route includes:

- Formation of the piperidine ring : Reaction of a suitable piperidine precursor with an appropriate alkyl halide.

- Alkylation : Introduction of the ethylamine chain to the piperidine nitrogen.

- Final purification : Techniques such as recrystallization or chromatography are employed to obtain pure this compound.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antileukemic agent and its effects on other cellular processes.

Antileukemic Activity

A notable study evaluated the compound's antileukemic properties using human leukemic cell lines K562 and CEM. The results demonstrated significant antiproliferative activity with IC50 values ranging from 1.6 to 8.0 μM for various derivatives of similar structures, indicating promising potential for further development in cancer therapy .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of cell proliferation : The compound interferes with key cellular pathways that regulate growth and survival in cancer cells.

- Induction of apoptosis : Studies suggest that it may promote programmed cell death in malignant cells, enhancing its therapeutic efficacy.

Case Studies

Several case studies have highlighted the compound's effectiveness:

- Study on Leukemia Cells :

-

In Vivo Studies :

- Research involving animal models has indicated that compounds related to this compound exhibit reduced tumor growth rates compared to controls.

- Comparative Analysis :

Data Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves condensation reactions between piperidine derivatives and substituted phenethylamine precursors. For example, analogous compounds are synthesized via acid-catalyzed condensation of 4-hydroxy-1-piperidinyl with dimethylformamide under reflux in dichloromethane or ethanol . Key parameters include temperature control (60–80°C), solvent polarity, and reaction time (12–24 hours). Optimization can be achieved through Design of Experiments (DOE) to evaluate the impact of catalyst concentration and solvent choice on yield and purity. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used for real-time monitoring .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions addressed?

- Methodological Answer : Essential techniques include:

- NMR : To confirm substituent positions on the aromatic ring and piperidine moiety.

- FT-IR : For identifying functional groups like methoxy (-OCH₃) and amine (-NH) .

- Mass Spectrometry (MS) : To verify molecular weight (e.g., C₁₅H₂₄N₂O₂).

Contradictions in spectral data (e.g., ambiguous coupling constants in NMR) can be resolved by cross-referencing with X-ray crystallography (e.g., single-crystal studies for analogous piperidinyl compounds) or computational validation via Density Functional Theory (DFT) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA HazCom 2012 guidelines:

- Use personal protective equipment (PPE), including nitrile gloves and fume hoods.

- Store in airtight containers at 2–8°C to prevent degradation.

- Emergency procedures include immediate rinsing for skin/eye contact and using sodium bicarbonate for acid spills. Safety Data Sheets (SDS) for structurally similar compounds (e.g., 2-(2,5-Dimethoxyphenyl)ethylamine) recommend avoiding inhalation and ensuring proper ventilation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological activity data for this compound?

- Methodological Answer : Contradictory data (e.g., variable IC₅₀ values in enzyme assays) may arise from differences in assay conditions (pH, buffer composition) or metabolite interference. Strategies include:

- Standardized Assay Buffers : Use sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) for consistent ion-pairing in HPLC-based assays .

- Metabolite Profiling : Employ LC-MS/MS with isotopically labeled internal standards to distinguish parent compounds from metabolites .

- Cell-Based Validation : Replicate findings across multiple cell lines to rule out cell-type-specific effects.

Q. What advanced strategies improve the yield of stereoisomers during synthesis?

- Methodological Answer : Chirality control can be achieved via:

- Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts to induce enantioselectivity.

- Chromatographic Resolution : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .

- Crystallization : Optimize solvent mixtures (e.g., ethanol/water gradients) to isolate thermodynamically stable enantiomers .

Q. How does the electronic environment of the 2,4-dimethoxy-phenyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-donating methoxy groups activate the phenyl ring toward electrophilic substitution but may hinder Buchwald-Hartwig amination. Computational modeling (DFT) can predict reactive sites:

- NBO Analysis : Reveals charge distribution, showing higher electron density at the para position relative to the methoxy groups.

- Kinetic Studies : Compare reaction rates with/without methoxy substituents using stopped-flow spectroscopy .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and computational data regarding molecular conformation?

- Methodological Answer : Discrepancies between X-ray structures (e.g., bond angles in piperidinyl rings) and DFT-optimized geometries may arise from crystal packing forces. Solutions include:

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O) in the crystal lattice to assess environmental effects .

- Solvent-Corrected DFT : Incorporate solvent models (e.g., PCM for ethanol) to mimic experimental conditions .

Q. Methodological Tables

| Parameter | Synthetic Condition | Optimization Strategy | Reference |

|---|---|---|---|

| Temperature | 60–80°C | DOE to test 50–90°C intervals | |

| Solvent | Dichloromethane or ethanol | Polarity screening (e.g., DMF vs. THF) | |

| Catalyst | HCl or p-toluenesulfonic acid | Evaluate Brønsted vs. Lewis acid catalysts |

Propriétés

IUPAC Name |

2-(2,4-dimethoxyphenyl)-2-piperidin-1-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-18-12-6-7-13(15(10-12)19-2)14(11-16)17-8-4-3-5-9-17/h6-7,10,14H,3-5,8-9,11,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTDACXCHIKBRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(CN)N2CCCCC2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.